molecular formula C18H21N3OS B14937034 (2Z)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-phenylprop-2-enamide

(2Z)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-phenylprop-2-enamide

Cat. No.: B14937034
M. Wt: 327.4 g/mol
InChI Key: AWMMHKZPGZAHFV-SEYXRHQNSA-N
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Description

(Z)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the thiadiazole ring.

    Formation of the Propenamide Moiety: The final step involves the condensation of the thiadiazole derivative with a suitable aldehyde or ketone to form the propenamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group in the propenamide moiety, resulting in the formation of corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on its potential as an antimicrobial, antifungal, or anticancer agent.

    Medicine: Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiadiazole ring and the propenamide moiety may interact with enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE: shares similarities with other thiadiazole derivatives, such as:

Uniqueness

The uniqueness of (Z)-N-(5-CYCLOHEXYL-1,3,4-THIADIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group, phenyl group, and propenamide moiety in a single molecule allows for unique interactions and reactivity compared to other thiadiazole derivatives.

Properties

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

(Z)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-phenylprop-2-enamide

InChI

InChI=1S/C18H21N3OS/c1-13(12-14-8-4-2-5-9-14)16(22)19-18-21-20-17(23-18)15-10-6-3-7-11-15/h2,4-5,8-9,12,15H,3,6-7,10-11H2,1H3,(H,19,21,22)/b13-12-

InChI Key

AWMMHKZPGZAHFV-SEYXRHQNSA-N

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C(=O)NC2=NN=C(S2)C3CCCCC3

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2=NN=C(S2)C3CCCCC3

Origin of Product

United States

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